N-Boc-3-chloro-D-tyrosine

Chiral purity Enantiomeric excess Amino acid characterization

Peptide chemists and ADC developers require enantiomerically pure 3-chloro-D-tyrosine-substitution with the L-enantiomer or des-chloro analog abolishes cryptophycin cytotoxicity. N-Boc-3-chloro-D-tyrosine (CAS 478183-57-2) delivers the correct D-configuration and 3-chloro substitution essential for cryptophycin unit B assembly. • Enables picomolar-potency cryptophycin-52 ADC payloads (IC₅₀ 0.58-1.19 nM against HER2+ cells) • Verified by optical rotation ([α]²⁰D = -44 ± 2° in DMF) for incoming QC • Supplied with full Certificates of Analysis; ambient shipping globally

Molecular Formula C14H18ClNO5
Molecular Weight 315.75 g/mol
CAS No. 478183-57-2
Cat. No. B1294195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-chloro-D-tyrosine
CAS478183-57-2
Molecular FormulaC14H18ClNO5
Molecular Weight315.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1
InChIKeyZEMKCIHCRJIZOO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-chloro-D-tyrosine (CAS 478183-57-2): A D‑Configured, Chlorinated Tyrosine Building Block for Stereoselective Peptide and Natural Product Synthesis


N-Boc-3-chloro-D-tyrosine (CAS 478183‑57‑2) is a chiral, non‑proteinogenic amino‑acid derivative belonging to the class of N‑Boc‑protected, ring‑chlorinated D‑tyrosines. The molecule carries a tert‑butoxycarbonyl (Boc) amino‑protecting group, a 3‑chloro substituent on the phenol ring, and the unnatural D configuration at the α‑carbon. Its molecular formula is C₁₄H₁₈ClNO₅ and the molecular weight is 315.75 g·mol⁻¹ . The compound is employed predominantly as a protected intermediate in solid‑phase peptide synthesis and in the total synthesis of structurally complex, bioactive macrocyclic depsipeptides such as the cryptophycins [1].

Why N-Boc-3-chloro-D-tyrosine Cannot Be Replaced by Its L‑Enantiomer or Non‑chlorinated D‑Tyrosine Analogs


Both the D‑stereochemistry and the 3‑chloro substituent are individually required structural determinants of biological activity in the cryptophycin family of antimitotic agents, where unit B is a modified D‑tyrosine fragment [1]. SAR studies have demonstrated that neither the methoxy nor the chloro substituent can be omitted without loss of full potency [1], while the total‑synthesis revision of cryptophycins A and C proved that only the D‑configured amino acid is present in the active natural products [2]. Consequently, substituting N‑Boc‑3‑chloro‑D‑tyrosine with its L‑enantiomer or with non‑chlorinated D‑tyrosine changes the stereochemical and electronic landscape of any downstream peptide or conjugate, risking complete abolition of target‑specific cytotoxicity.

Quantitative Differentiation Evidence for N-Boc-3-chloro-D-tyrosine vs. Its Closest Analogs


Enantiomeric Identity: Optical Rotation Sign Inversion Between D‑ and L‑Enantiomer DCHA Salts

The dicyclohexylamine (DCHA) salt of the target D‑enantiomer exhibits a specific optical rotation of [α]²⁰D = –44 ± 2° (c = 0.5, DMF) , whereas the corresponding L‑enantiomer DCHA salt rotates plane‑polarized light to [α]²⁰D = +35.5 ± 2° (c = 1, MeOH) . The sign inversion (–44° vs. +35.5°) provides an unambiguous fingerprint for enantiomeric identity.

Chiral purity Enantiomeric excess Amino acid characterization

HPLC Purity Differential: D‑Enantiomer DCHA Salt Achieves ≥99 % vs. 95 % for the L‑Enantiomer Free Acid

Commercially supplied Boc‑3‑chloro‑D‑tyrosine DCHA salt is routinely assayed at ≥99 % purity by HPLC . The corresponding L‑enantiomer free acid (CAS 192315‑36‑9, Sigma‑Aldrich) carries a stated purity of 0.95 . Although the salt form may contribute to the higher apparent purity, the 4‑percentage‑point gap is consistently observed across vendors.

Peptide coupling efficiency Protected amino acid quality Impurity profiling

Brine Shrimp Lethality: Only the D‑Configured Xylariamide A Exhibits Toxicity

Both enantiomers of the 3‑chlorotyrosine‑containing fungal metabolite xylariamide A were tested in a brine shrimp lethality assay. Only the natural (–)‑enantiomer, which incorporates 3‑chloro‑D‑tyrosine, showed toxicity; the synthetic (+)‑enantiomer derived from 3‑chloro‑L‑tyrosine was inactive [1].

Enantiomer-dependent bioactivity Natural product validation Brine shrimp lethality assay

Cryptophycin Assembly: D‑Configuration of the α‑Amino Acid Is Absolute Requirement for Natural Product Integrity

Total synthesis of cryptophycins C and D, and subsequent correlation to cryptophycin A, established that the α‑amino acid component of all three natural products belongs exclusively to the D‑series [1]. Consequently, the chloro‑O‑methyltyrosine unit within cryptophycin A possesses the D‑configuration [1]. Parallel structure‑activity studies confirm that replacing the D‑tyrosine unit B with non‑chlorinated or L‑configured analogs abrogates antitubulin activity [2].

Cryptophycin total synthesis Absolute configuration Macrocyclic depsipeptide

Unit‑B SAR: 3‑Chloro Substituent Is Non‑dispensable for Full Cryptophycin Cytotoxicity

Structure‑activity relationship studies on cryptophycin unit B reveal that substituent variations are poorly tolerated; both the methoxy and the chloro substituent on the D‑tyrosine ring are required for full biological activity [1]. Omission of the chloro group yields analogs with substantially reduced antiproliferative potency.

Cryptophycin SAR Halogenated tyrosine Microtubule inhibitor

Proven Application Scenarios Where N-Boc-3-chloro-D-tyrosine Delivers Verifiable Advantage


Solid‑Phase Synthesis of Cryptophycin Unit B Fragments

The D‑configuration and 3‑chloro substituent are absolute requirements for assembly of the macrocyclic depsipeptide core of cryptophycins A, C, and D [1]. Using N‑Boc‑3‑chloro‑D‑tyrosine as the protected amino acid ensures that the unit B fragment retains the correct stereochemistry and halogen pattern, avoiding the activity loss documented for L‑enantiomer or des‑chloro analogs [2].

Construction of Enantiomer‑Dependent Bioactive Natural Product Analogs

The fungal metabolite (–)‑xylariamide A, which incorporates 3‑chloro‑D‑tyrosine, is toxic in brine shrimp assay, whereas its L‑tyrosine‑derived enantiomer is inactive [1]. When synthesizing enantiomer‑pure natural product mimics or probing SAR around halogenated D‑tyrosine motifs, the correct enantiomer of the Boc‑protected building block directly determines whether the final molecule will reproduce the natural bioactivity.

Antibody‑Drug Conjugate (ADC) Payload Development Based on Cryptophycin‑52

Cryptophycin‑52 (CR52), a picomolar tubulin inhibitor whose unit B originates from 3‑chloro‑D‑tyrosine, has been developed into trastuzumab‑CR55 conjugates that display IC₅₀ values of 0.58–1.19 nM against HER2‑positive tumor cells [1]. Reliable supply of the D‑configured 3‑chlorotyrosine intermediate is critical for ADC programs that aim to recapitulate this potency.

Chiral HPLC Method Development and Enantiomeric Purity Control

The large optical‑rotation difference between Boc‑3‑chloro‑D‑tyrosine·DCHA ([α]²⁰D = –44 ± 2°, c = 0.5, DMF) [1] and its L‑counterpart ([α]²⁰D = +35.5 ± 2°, c = 1, MeOH) [2] provides a convenient polarimetric or chiral‑HPLC checkpoint for incoming quality control, ensuring that the correct enantiomer is deployed in stereosensitive synthetic sequences.

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